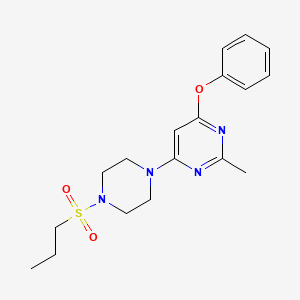![molecular formula C12H15F3N2OS B2500333 (E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide CAS No. 2411337-92-1](/img/structure/B2500333.png)
(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide, commonly known as DT-01, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
DT-01 exerts its effects by inhibiting the activity of certain enzymes, such as protein kinases. This inhibition leads to the disruption of various cellular processes, which ultimately leads to cell death. DT-01 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DT-01 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which leads to the disruption of various cellular processes. DT-01 has also been shown to induce apoptosis in cancer cells, which ultimately leads to cell death. Additionally, DT-01 has been shown to have anti-inflammatory effects, which makes it a promising candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DT-01 in lab experiments is that it has been shown to have inhibitory effects on the activity of certain enzymes, which makes it a promising candidate for the development of enzyme inhibitors. Additionally, DT-01 has been shown to have potential applications in the treatment of cancer, which makes it a promising candidate for the development of cancer therapies. However, one of the limitations of using DT-01 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on various cellular processes.
Orientations Futures
There are several future directions for the study of DT-01. One direction is to further investigate its mechanism of action, which will help to better understand its effects on various cellular processes. Another direction is to study its potential applications in the treatment of inflammatory diseases, as it has been shown to have anti-inflammatory effects. Additionally, further studies are needed to determine its efficacy and safety in animal and human studies.
Méthodes De Synthèse
DT-01 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 2-(trifluoromethyl)thiophene-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting product with 2-bromo-1-chloroethene. The final step involves the reaction of the resulting product with N,N-dimethylformamide.
Applications De Recherche Scientifique
DT-01 has been studied extensively for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on the activity of certain enzymes, which makes it a promising candidate for the development of enzyme inhibitors. DT-01 has also been shown to have potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2OS/c1-17(2)6-3-4-10(18)16-8-9-5-7-19-11(9)12(13,14)15/h3-5,7H,6,8H2,1-2H3,(H,16,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUZQGYMLYVHLG-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=C(SC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=C(SC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2500252.png)

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)
![3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2500260.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2500262.png)
![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)
![1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2500264.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2500265.png)
![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)
![Acetic acid;2-[(E)-ethylideneamino]guanidine](/img/structure/B2500268.png)

![2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500271.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)
methyl}carbamate](/img/structure/B2500273.png)